molecular formula C22H15ClF2N2 B10918756 1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10918756
M. Wt: 380.8 g/mol
InChI Key: BHVIVWNSFIXRNL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group, two 4-fluorophenyl groups, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 3-chlorophenylhydrazine with 1,3-bis(4-fluorophenyl)-1,3-propanedione in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions

Properties

Molecular Formula

C22H15ClF2N2

Molecular Weight

380.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H15ClF2N2/c1-14-21(15-5-9-18(24)10-6-15)26-27(20-4-2-3-17(23)13-20)22(14)16-7-11-19(25)12-8-16/h2-13H,1H3

InChI Key

BHVIVWNSFIXRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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